S-Gboxin is a potent inhibitor of oxidative phosphorylation (OXPHOS), a crucial process for energy production within cells. While its exact source and classification require further clarification, S-Gboxin has emerged as a valuable tool in scientific research, particularly in oncology and mitochondrial biology. Its ability to disrupt OXPHOS has made it particularly relevant for studying cancer cell metabolism and exploring potential therapeutic targets. []
S-Gboxin is derived from the structural modification of Gboxin, which was initially isolated through a high-throughput screening process aimed at identifying compounds with selective toxicity against glioblastoma stem-like cells while sparing normal proliferating cells . The compound is classified as an oxidative phosphorylation inhibitor and specifically targets mitochondrial function in cancer cells .
The synthesis of S-Gboxin involves several key steps:
This method is characterized by mild reaction conditions and high yields, making it suitable for potential industrial production.
S-Gboxin features a benzimidazole core structure, which is essential for its biological activity. The specific modifications made to the Gboxin structure enhance its stability and efficacy against glioblastoma cells. The molecular formula for S-Gboxin is C₁₃H₁₃F₃N₂O₂, with a CAS number of 2101317-21-7 .
The structural modifications include the incorporation of a trifluorophenyl group, which significantly improves the compound's plasma stability and pharmacokinetic properties compared to its predecessor, Gboxin .
S-Gboxin participates in various chemical reactions:
Typical reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Controlled temperatures and pH levels are often maintained during these reactions to ensure optimal outcomes .
S-Gboxin operates primarily by inhibiting mitochondrial oxidative phosphorylation complexes. It associates with these complexes in a manner that is dependent on the proton gradient across the inner mitochondrial membrane. This interaction leads to a rapid and irreversible compromise of oxygen consumption in glioblastoma cells .
The primary biochemical pathway affected by S-Gboxin is the oxidative phosphorylation pathway, which plays a critical role in ATP production. By targeting this pathway, S-Gboxin effectively disrupts energy metabolism in cancer cells, leading to cell death through apoptosis .
S-Gboxin exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as an anticancer agent while minimizing potential side effects associated with systemic drug delivery .
S-Gboxin has significant potential applications in cancer research and therapy:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3